Methyl 2-chloro-4-(dimethylamino)benzoate
Overview
Description
Methyl 2-chloro-4-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the second position and a dimethylamino group at the fourth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-4-(dimethylamino)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(dimethylamino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and dimethylamino groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Methyl 2-chloro-4-(dimethylamino)benzoate can be compared with other benzoate derivatives such as:
Methyl 4-(dimethylamino)benzoate: Lacks the chloro group, which may affect its reactivity and biological activity.
Methyl 2-chloro-4-aminobenzoate: Contains an amino group instead of a dimethylamino group, leading to different chemical and biological properties.
Methyl 2-chloro-4-(methylamino)benzoate: Has a methylamino group instead of a dimethylamino group, which can influence its solubility and reactivity.
The presence of both the chloro and dimethylamino groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
methyl 2-chloro-4-(dimethylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)7-4-5-8(9(11)6-7)10(13)14-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBJZBQCZFLZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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